molecular formula C12H15N3 B13880948 2-Amino-5-(piperidin-1-yl)benzonitrile CAS No. 13514-93-7

2-Amino-5-(piperidin-1-yl)benzonitrile

Cat. No.: B13880948
CAS No.: 13514-93-7
M. Wt: 201.27 g/mol
InChI Key: PFVGLFKHQGRTRA-UHFFFAOYSA-N
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Description

2-Amino-5-(piperidin-1-yl)benzonitrile (CAS: 13514-93-7) is a benzonitrile derivative featuring an amino group at the 2-position and a piperidin-1-yl substituent at the 5-position of the benzene ring. This compound is of interest in medicinal chemistry due to its structural motifs, which are commonly associated with receptor-binding capabilities, particularly in serotonin receptor modulation . Its molecular formula is C₁₂H₁₄N₃, with a molecular weight of 200.26 g/mol. Limited solubility data are available, but its piperidine moiety suggests moderate lipophilicity, which may influence pharmacokinetic properties .

Properties

CAS No.

13514-93-7

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2-amino-5-piperidin-1-ylbenzonitrile

InChI

InChI=1S/C12H15N3/c13-9-10-8-11(4-5-12(10)14)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2

InChI Key

PFVGLFKHQGRTRA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(piperidin-1-yl)benzonitrile typically involves the reaction of 2,5-dichlorobenzonitrile with piperidine in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(piperidin-1-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-(piperidin-1-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(piperidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The amino and piperidinyl groups play crucial roles in binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in modulating enzyme activities and receptor interactions .

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name CAS Number Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
2-Amino-5-(piperidin-1-yl)benzonitrile 13514-93-7 -NH₂ (position 2), piperidine (position 5) 200.26 Potential serotonin receptor ligand
5-Amino-2-(piperidin-1-yl)benzonitrile 34595-33-0 -NH₂ (position 5), piperidine (position 2) 201.27 Research use (GLPBIO); similar scaffold
2-(4-Methylpiperidin-1-yl)benzonitrile 158115-67-4 4-methylpiperidine (position 2), -CN (position 1) 200.28 Higher lipophilicity
5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile 288251-82-1 4-methylpiperazine (position 2), -NH₂ (position 5) 216.29 Enhanced solubility due to piperazine
2-Amino-5-(4-methyl-piperazin-1-yl)-benzamide 1152237-43-8 -CONH₂ (position 1), 4-methylpiperazine (position 5) 259.34 Amide group alters metabolic stability
BTPN (4-[4-(3-benzo[b]thiophen-3-yl-3-oxopropylamino)piperidin-1-yl]benzonitrile) N/A Benzo[b]thiophen-3-yl-oxopropylamino-piperidine 417.51 High 5HT1aR affinity (nanomolar range)

Functional Group Impact on Properties

  • Piperidine vs. Piperazine: Piperazine-containing analogs (e.g., 5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile) exhibit enhanced solubility due to the basic nitrogen in piperazine, favoring aqueous environments .
  • Substituent Effects : Methyl groups on the piperidine ring (e.g., 2-(4-Methylpiperidin-1-yl)benzonitrile) increase lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .

Receptor Binding and Pharmacological Potential

  • Serotonin Receptor Affinity: The piperidine-benzonitrile scaffold is shared with BTPN, a compound demonstrating nanomolar affinity for 5HT1a receptors (Ki < 10 nM) .
  • Selectivity: Piperazine derivatives (e.g., 5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile) may exhibit higher selectivity between 5HT1a and 5HT7 receptors compared to piperidine analogs, as seen in related studies .

Biological Activity

2-Amino-5-(piperidin-1-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C12H16N3C_{12}H_{16}N_3. The presence of an amino group and a piperidine ring contributes to its pharmacological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes linked to inflammation and cancer progression. This inhibition can modulate pathways involved in tumor growth and immune response.
  • Receptor Modulation : It acts on neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors, which are crucial in neuropsychiatric disorders. The benzoylpiperidine fragment is known for its role in the development of atypical antipsychotic agents .

Anticancer Activity

Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)19.9
MCF-7 (Breast)75.3
COV318 (Ovarian)9.28
OVCAR-3 (Ovarian)92.0

These results suggest that the compound may serve as a lead for developing new anticancer therapies.

Neuropharmacological Effects

The compound's interaction with serotonin receptors has been linked to potential applications in treating mood disorders and schizophrenia. It shows competitive inhibition characteristics, which may enhance its therapeutic efficacy .

Case Studies

  • Antitumor Activity : A study evaluated the efficacy of this compound in pancreatic ductal adenocarcinoma (PDAC). The compound demonstrated significant antiproliferative activity, leading researchers to propose further optimization for enhanced potency .
  • Neuropsychiatric Applications : In another study, the compound was tested for its effects on neurotransmitter uptake, revealing a six-fold increase in potency compared to non-fluorinated analogs. This suggests potential use in treating depression and anxiety disorders .

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